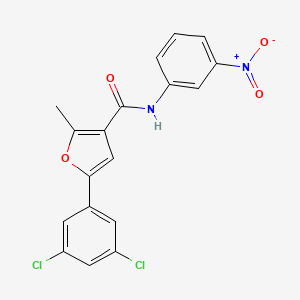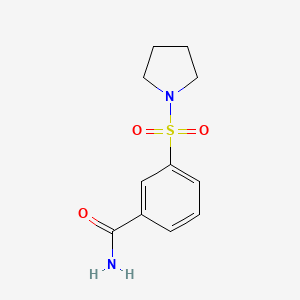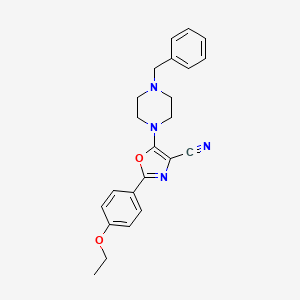![molecular formula C27H30N2O3S B4842952 N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4842952.png)
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide
Vue d'ensemble
Description
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide, also known as BPN14770, is a small molecule drug compound that has shown potential in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. BPN14770 belongs to the class of phosphodiesterase-4D (PDE4D) inhibitors, which are known to play a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in the brain.
Mécanisme D'action
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of PDE4D, which is known to regulate cAMP levels in the brain. By inhibiting PDE4D, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These proteins are involved in various cellular processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. BDNF is also involved in synaptic plasticity, learning, and memory. N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide has also been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to cognitive decline.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide in lab experiments is its specificity for PDE4D, which reduces the risk of off-target effects. However, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide has a short half-life and low bioavailability, which may limit its effectiveness in vivo. Additionally, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide has not been extensively tested in humans, and its long-term safety and efficacy are not yet known.
Orientations Futures
Future research on N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its effectiveness in vivo. Additionally, further studies could investigate the potential therapeutic effects of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide in other cognitive disorders, such as Parkinson's disease and Huntington's disease. Finally, research could investigate the potential use of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide as a cognitive enhancer in healthy individuals.
Applications De Recherche Scientifique
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various cognitive disorders. Studies have shown that N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide has also been shown to enhance synaptic plasticity, which is important for learning and memory processes.
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3S/c1-21-8-14-26(15-9-21)33(31,32)28(2)25-12-10-24(11-13-25)27(30)29-18-16-23(17-19-29)20-22-6-4-3-5-7-22/h3-15,23H,16-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJAUKSOQSLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4842879.png)
![N-(3-methoxypropyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4842901.png)



![2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4842917.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4842922.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4842938.png)
![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B4842950.png)

![5,5'-[1,2-ethanediylbis(thio)]bis[1-(4-methoxyphenyl)-1H-tetrazole]](/img/structure/B4842967.png)


![N-{[4-ethyl-5-({2-[(3-methyl-2-pyridinyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4842993.png)